LY329146

MRP1 inhibition Leukotriene C4 transport Membrane vesicle assay

LY329146 is a benzothiophene SERM rationally designed to inhibit MRP1/ABCC1 (IC50 0.8 μM). Unlike raloxifene, ethoxypiperidine modifications confer potent, dual-substrate chemosensitization—reversing doxorubicin and vincristine resistance. Essential for ABC transporter research and MRP1-mediated MDR screening. Generic MRP1 modulators (MK571, probenecid) or unmodified raloxifene cannot replicate these effects. Research quantities available; request a quote.

Molecular Formula C30H32N2O7S3
Molecular Weight 628.8 g/mol
CAS No. 191043-78-4
Cat. No. B1675673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY329146
CAS191043-78-4
SynonymsLY 329146
LY-329146
LY329146
Molecular FormulaC30H32N2O7S3
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(C1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5)S(=O)(=O)C
InChIInChI=1S/C30H32N2O7S3/c1-41(35,36)32(42(2,37)38)23-10-6-22(7-11-23)30-28(26-15-12-24(33)20-27(26)40-30)29(34)21-8-13-25(14-9-21)39-19-18-31-16-4-3-5-17-31/h6-15,20,33H,3-5,16-19H2,1-2H3
InChIKeyRSJYPIKEOWEIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY329146 (CAS 191043-78-4) Procurement Guide: Benzothiophene-Based MRP1 Inhibitor and Raloxifene Analog


LY329146 (CAS 191043-78-4) is a benzothiophene derivative that functions as a selective estrogen receptor modulator (SERM) and multidrug resistance protein 1 (MRP1/ABCC1) inhibitor [1]. Structurally developed as an analog of raloxifene, LY329146 was designed by Eli Lilly and Company to specifically reverse the drug resistance phenotype in MRP1-overexpressing tumor cells [2]. The compound has been designated as a MeSH supplementary concept with the unique identifier C402711 and registry number 73CI11LH7F .

Why LY329146 Cannot Be Interchanged with Generic MRP1 Inhibitors or Standard SERMs


LY329146 occupies a unique chemotype intersection: it is a benzothiophene-based SERM that simultaneously demonstrates functional MRP1 inhibition distinct from parent compound raloxifene [1]. While raloxifene itself exhibits interactions with multiple efflux transporters including P-glycoprotein (P-gp), MRP1, MRP2, MRP3, and BCRP [2], the structural modifications in LY329146—specifically the substitution pattern at the ethoxypiperidine region—were rationally designed to optimize MRP1 inhibitory activity while altering the SERM pharmacological profile [1]. Generic substitution with unmodified raloxifene or other benzothiophene SERMs would fail to reproduce the MRP1-mediated chemosensitization effects documented for LY329146. Furthermore, alternative MRP1 modulators such as MK571, probenecid, or the tricyclic isoxazole series (e.g., compound 21b) exhibit different selectivity profiles, potency ranges, and chemical scaffolds that preclude direct functional interchangeability without experimental validation [3].

LY329146 Quantitative Differentiation Evidence: MRP1 Inhibition and Resistance Reversal Metrics


LY329146 MRP1-Mediated LTC4 Transport Inhibition: IC50 Quantification

LY329146 demonstrates direct inhibition of MRP1-mediated substrate transport in membrane vesicle preparations. In vesicles derived from MRP1-overexpressing HL60/ADR cells, LY329146 inhibited the ATP-dependent uptake of leukotriene C4 (LTC4), a physiological MRP1 substrate, with an IC50 of 0.8 μM [1]. This inhibition occurs at the transporter level and provides functional evidence of MRP1 modulation distinct from the compound's SERM activity .

MRP1 inhibition Leukotriene C4 transport Membrane vesicle assay Multidrug resistance

LY329146 Cellular Resistance Reversal: Potentiation of Doxorubicin Cytotoxicity in MRP1-Overexpressing Cells

In cellular assays using the MRP1-overexpressing HL60/ADR leukemia cell line, LY329146 demonstrated the capacity to reverse the drug resistance phenotype when co-administered with doxorubicin [1]. The compound exhibited an IC50 of 0.8 μg/mL for inhibition of 50 nM LTC4 uptake into HL60/ADR membrane vesicles, confirming functional MRP1 inhibition in the same cellular system where resistance reversal was observed . This dual demonstration—biochemical inhibition of substrate transport coupled with cellular chemosensitization—distinguishes LY329146 from compounds that show in vitro transporter inhibition without corresponding cellular efficacy [1].

Chemosensitization Doxorubicin resistance HL60/ADR cells MRP1 reversal

LY329146 Cross-Resistance Profile: Activity Against Vincristine-Resistant MRP1-Overexpressing Cells

LY329146 demonstrates the ability to reverse resistance not only to doxorubicin but also to vincristine, another structurally and mechanistically distinct MRP1-associated oncolytic agent [1]. This cross-resistance reversal indicates that LY329146 targets MRP1 function broadly rather than interacting with drug-specific resistance mechanisms [2]. In contrast, some MRP1 modulators show substrate-selective reversal profiles; for example, certain inhibitors may preferentially affect doxorubicin transport while having minimal impact on vincristine efflux, or vice versa [3]. The dual efficacy of LY329146 against both anthracycline (doxorubicin) and vinca alkaloid (vincristine) resistance expands its experimental utility in MRP1 pharmacology studies.

Vincristine resistance MRP1 substrate specificity Cross-resistance reversal Combination therapy

LY329146 Structural Differentiation from Raloxifene: Substitution Pattern and Pharmacophore Mapping

LY329146 is a raloxifene analog with distinct structural modifications that alter both its SERM activity and MRP1 inhibitory profile [1]. Pharmacophore mapping studies reveal that LY329146 possesses two sulfonamide acceptor groups (compared to raloxifene's single phenolic hydroxyl acceptor), an aromatic ring feature mapping to the benzene ring, and a positive ionizable feature corresponding to the tertiary nitrogen of the piperidine ring system [2]. Notably, LY329146 lacks the hydrophobic feature mapping present in certain other MRP1 modulators, which may contribute to its specific activity profile [2]. These structural distinctions from raloxifene arise from modifications to the ethoxypiperidine region, where carbon and heteroatom replacements were systematically explored to optimize pharmacological properties [3].

SAR Benzothiophene derivatives Pharmacophore modeling SERM optimization

Recommended Research Applications for LY329146 Based on Quantitative Evidence


In Vitro MRP1 Functional Inhibition Studies Using Membrane Vesicle Transport Assays

LY329146 is optimally suited for in vitro studies quantifying MRP1-mediated substrate transport inhibition. The established IC50 of 0.8 μM (0.8 μg/mL) for LTC4 uptake inhibition in HL60/ADR membrane vesicles provides a validated benchmark concentration for dose-response experimental design [1]. Researchers can employ LY329146 as a reference MRP1 inhibitor in vesicular transport assays to calibrate assay sensitivity or to compare the potency of novel MRP1 modulators. This application is particularly relevant for laboratories investigating ABC transporter pharmacology or screening compound libraries for MRP1 inhibitory activity.

Cellular Chemosensitization Studies in Doxorubicin-Resistant MRP1-Overexpressing Cancer Models

LY329146 should be prioritized for cellular studies examining reversal of acquired doxorubicin resistance in MRP1-overexpressing cancer cell lines such as HL60/ADR [1]. The documented ability of LY329146 to reverse the drug resistance phenotype when co-administered with doxorubicin makes it a valuable tool compound for investigating MRP1-mediated chemoresistance mechanisms. This application extends to combination therapy screening, where LY329146 can serve as a positive control for MRP1 modulation or as a chemical probe to assess the contribution of MRP1 to resistance in novel cell line models [1].

Cross-Resistance Reversal Experiments with Vincristine in Multidrug Resistance Models

For research programs investigating broad-spectrum MRP1-mediated multidrug resistance, LY329146 offers the advantage of demonstrated cross-resistance reversal against both doxorubicin (anthracycline) and vincristine (vinca alkaloid) [1]. This dual-substrate efficacy positions LY329146 as a preferred tool compound for experiments designed to evaluate whether novel chemotherapeutic agents are subject to MRP1-mediated efflux, or for studies examining the functional overlap between MRP1 and other ABC transporters such as P-glycoprotein [2]. The compound's activity against structurally distinct MRP1 substrates reduces the need for multiple class-specific inhibitors in initial screening cascades.

Structure-Activity Relationship (SAR) Studies of Benzothiophene-Based Dual SERM/MRP1 Modulators

LY329146 represents a key intermediate chemotype in the evolution of benzothiophene-based SERMs toward MRP1 modulatory activity [1]. The compound's distinct pharmacophoric features—specifically the dual sulfonamide acceptor groups and piperidine-based positive ionizable moiety—provide a reference scaffold for medicinal chemistry programs optimizing the balance between estrogen receptor modulation and MRP1 inhibition [2]. Researchers engaged in developing next-generation MRP1 inhibitors or tissue-selective SERMs can utilize LY329146 as a benchmark comparator to assess whether structural modifications improve MRP1 selectivity, potency, or pharmacokinetic properties relative to this established tool compound [3].

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